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molecular formula C9H11F3N2 B1466024 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine CAS No. 1192356-25-4

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Cat. No. B1466024
M. Wt: 204.19 g/mol
InChI Key: SHWJCFHMVIPNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426448B2

Procedure details

Add N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide (20 g; 81.2 mmol) to a mixture of water (30 mL) and concentrated hydrochloric acid (30 mL; 365 mmol). Heat the mixture to 90° C. for 16 hours. Cool the mixture to 15° C. and add 100 mL 5 N sodium hydroxide to pH 13. Extract the mixture three times with t-butylmethyl ether (100 mL). Combine the t-butylmethyl ether layers and extract with 1 N HCl (100 mL), then twice with 0.5 N HCl (100 mL). Combine the acidic aqueous layers and stir with t-butylmethyl ether (50 mL). Clarify the mixture by filtration and separate the layers. Add brine (100 mL) and 5 N NaOH (70 mL) to pH 13. Extract the aqueous layer 3 times with t-butylmethyl ether (100 mL). Combine the t-butylmethyl ether layers and wash with a mixture of brine (95 mL) and 5 N NaOH (5 mL). Separate the layers and add sodium sulfate to the t-butylmethyl ether layer. Filter and concentrate the filtrate under reduced pressure to afford the title compound as a brown oil (14.2 g, 69.54 mmol; 86%) 1H NMR 500.174 MHz (CDCl3) δ 7.79 (t, J=7.96 Hz, 1H), 7.64 (d, J=7.69 Hz, 1H), 7.49 (d, J=7.69 Hz, 1H), 2.0 (s, 2H), 1.50 (s, 6H). HRMS (ESI) m/z (M+H)1 calcd for C9H12F3N2: 205.0947, found 205.0946.
Name
N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[N:5]=1)[CH3:3].Cl.[OH-].[Na+]>O>[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:12])([F:13])[F:11])[N:5]=1)[CH3:1] |f:2.3|

Inputs

Step One
Name
N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide
Quantity
20 g
Type
reactant
Smiles
CC(C)(C1=NC(=CC=C1)C(F)(F)F)NC(C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Combine the acidic aqueous layers and stir with t-butylmethyl ether (50 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 15° C.
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture three times with t-butylmethyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Combine the t-butylmethyl ether layers and extract with 1 N HCl (100 mL)
FILTRATION
Type
FILTRATION
Details
Clarify the mixture by filtration
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer 3 times with t-butylmethyl ether (100 mL)
WASH
Type
WASH
Details
Combine the t-butylmethyl ether layers and wash with a mixture of brine (95 mL) and 5 N NaOH (5 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
ADDITION
Type
ADDITION
Details
add sodium sulfate to the t-butylmethyl ether layer
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 69.54 mmol
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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